Fmoc-L-Photo-Lysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

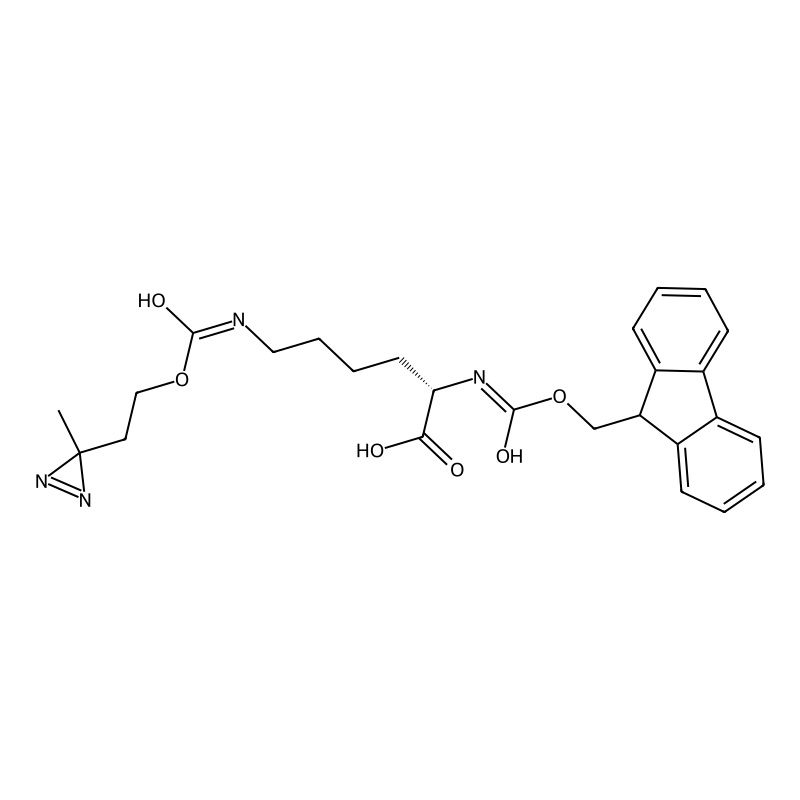

Fmoc-L-Photo-Lysine is a specialized amino acid derivative characterized by its unique photo-crosslinking capabilities. Structurally, it is an N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(3H-diazirin-3-yl)propoxy-L-lysine, which allows for its incorporation into proteins and peptides through either cultivation or chemical synthesis. This compound contains a diazirine moiety that, upon ultraviolet irradiation (approximately 360 nm), generates a highly reactive carbene species. This species can then form irreversible covalent bonds with neighboring molecules, making it invaluable for various biochemical applications .

Fmoc-L-Photo-Lysine does not have a biological function within living organisms. Its primary application is as a research tool. The mechanism of action relies on the photocrosslinking property. When incorporated into a biomolecule and exposed to UV light, Fmoc-L-Photo-Lysine forms covalent linkages with nearby molecules, helping researchers study protein-protein interactions and other biomolecular interactions [].

Photoaffinity Labeling and Protein-Protein Interactions

Fmoc-L-Photo-Lysine is a multifunctional molecule used in scientific research, particularly in the field of protein-protein interactions. It combines two key features:

- Photo-crosslinking: This molecule contains a diazirine group, which acts as a photoreactive warhead. When exposed to ultraviolet (UV) light, typically around 360 nm, the diazirine undergoes a rearrangement, forming a highly reactive carbene intermediate. This carbene can then covalently link to nearby molecules, including proteins, within a close proximity (typically less than 5 angstroms) [].

- Fmoc protection: The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group commonly used in solid-phase peptide synthesis. It allows for the selective incorporation of Fmoc-L-Photo-Lysine into peptides at specific positions while protecting other functional groups on the amino acid side chain [].

By incorporating Fmoc-L-Photo-Lysine into peptides or small-molecule probes, researchers can use UV light to trigger the formation of covalent bonds with nearby proteins. This technique, known as photoaffinity labeling, allows scientists to:

- Identify protein interaction partners: By attaching Fmoc-L-Photo-Lysine to a protein of interest and then exposing it to a cell lysate or purified protein mixture followed by UV irradiation, researchers can covalently link the protein of interest to its interacting partners. These interacting proteins can then be identified using various biochemical techniques [].

- Study protein-protein interaction dynamics: The spatial and temporal control offered by photoaffinity labeling enables researchers to probe the dynamics of protein-protein interactions. By controlling the timing of UV irradiation, scientists can capture protein interactions at specific stages of a cellular process [].

Advantages of Fmoc-L-Photo-Lysine

Fmoc-L-Photo-Lysine offers several advantages over other photoreactive amino acids:

- High specificity: The short distance range of the carbene intermediate formed upon UV irradiation minimizes non-specific crosslinking, leading to higher specificity for target proteins [].

- Biocompatibility: Fmoc-L-Photo-Lysine is well-tolerated by cells, making it suitable for studying protein interactions in living systems [].

- Orthogonality: The Fmoc protecting group allows for selective incorporation of the photoreactive group into peptides using standard solid-phase peptide synthesis techniques, making it compatible with other functionalities commonly used in peptide design [].

The primary chemical reaction involving Fmoc-L-Photo-Lysine is its photochemical activation. When exposed to UV light, the diazirine group undergoes a rearrangement to produce a carbene. This carbene can react with nucleophiles such as amines, thiols, and other functional groups present in proteins or peptides, leading to covalent crosslinking. The reaction can be summarized as follows:

- Irradiation: Fmoc-L-Photo-Lysine is irradiated with UV light.

- Carbene Formation: The diazirine group transforms into a reactive carbene.

- Covalent Bonding: The carbene reacts with nearby nucleophiles, resulting in crosslinking.

This process not only stabilizes the structure of peptides but also enhances their functional properties .

Fmoc-L-Photo-Lysine exhibits significant biological activity due to its ability to form stable covalent bonds with proteins. This feature allows researchers to study protein interactions and dynamics in cellular environments. Its application in photo-crosslinking facilitates the investigation of protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding mechanisms. Additionally, it has been noted for its potential use in drug delivery systems and targeted therapies due to its ability to modify biomolecules selectively .

The synthesis of Fmoc-L-Photo-Lysine typically involves several steps:

- Protection of Amino Groups: The lysine amino group is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.

- Diazirinyl Substitution: The diazirine moiety is introduced through a reaction involving diazomethane or similar reagents.

- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods allow for the efficient production of Fmoc-L-Photo-Lysine suitable for incorporation into peptides and proteins .

Fmoc-L-Photo-Lysine has diverse applications in biochemical research:

- Protein Engineering: It is used to create site-specific crosslinks in proteins, enhancing stability and functionality.

- Drug Development: Its ability to modify drug candidates allows for improved pharmacokinetic properties.

- Bioconjugation: It serves as a tool for attaching biomolecules such as antibodies or enzymes to surfaces or other molecules.

- Cellular Studies: Researchers utilize it to probe protein interactions within living cells, providing insights into cellular mechanisms .

Studies involving Fmoc-L-Photo-Lysine focus on its interaction with various biomolecules. For instance:

- Protein-Protein Interactions: Crosslinking studies reveal how proteins interact within complex biological systems.

- Receptor Binding: Investigations into how ligands bind to receptors can be enhanced using this compound.

- Enzyme Mechanisms: Understanding enzyme-substrate interactions becomes feasible through covalent modifications facilitated by Fmoc-L-Photo-Lysine.

These studies contribute significantly to our understanding of molecular biology and biochemistry .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Lysine | Basic lysine structure with Fmoc protection | Standard lysine derivative without photo-crosslinking capabilities |

| Acetylated Lysine | Acetyl group on lysine | Used primarily for studying acetylation effects |

| Bicyclo[6.1.0]nonynyl Lysine | Click chemistry applications | Facilitates bioorthogonal reactions |

| Fmoc-DiLysine | Two lysines linked by Fmoc | Useful for creating oligomers or polymers |

Fmoc-L-Photo-Lysine stands out due to its unique photo-reactivity and ability to form stable covalent bonds under UV light, making it particularly useful in experimental setups where precise control over molecular interactions is required .

Solid-Phase Peptide Synthesis Integration

The incorporation of Fmoc-L-Photo-Lysine into solid-phase peptide synthesis protocols requires specialized optimization of coupling conditions to accommodate the unique structural features of this modified amino acid [4] [33]. Standard fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols must be adapted to ensure efficient coupling while maintaining the integrity of the photolabile diazirine functionality [4] [33].

Coupling efficiency studies demonstrate that Fmoc-L-Photo-Lysine exhibits reduced reactivity compared to standard amino acids, necessitating extended reaction times and modified reagent stoichiometry [31] [33]. The presence of the bulky diazirine-containing side chain creates steric hindrance that impedes the approach of coupling reagents to the growing peptide chain [31] [33]. Research findings indicate that coupling efficiencies typically range from 85-95% under standard conditions, with optimization protocols achieving 90-98% efficiency [31] [33].

The most effective coupling strategy employs N,N-diisopropylcarbodiimide in combination with 1-hydroxybenzotriazole, requiring 2.0 equivalents of the amino acid and extended reaction times of 8-12 hours [33]. Alternative coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate have demonstrated superior performance, achieving complete coupling within 4-6 hours when used at 3.0 equivalents [30] [33].

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Coupling Reagent | N,N-Diisopropylcarbodiimide + 1-Hydroxybenzotriazole | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| Coupling Time (hours) | 8-12 | 4-6 |

| Equivalents Required | 2.0 | 3.0 |

| Expected Coupling Efficiency (%) | 85-95 | 90-98 |

| Special Considerations | Light protection required | Light protection, inert atmosphere |

Table 2: Solid-Phase Peptide Synthesis Parameters for Fmoc-L-Photo-Lysine

The resin compatibility assessment reveals that standard polystyrene-based resins function adequately for Fmoc-L-Photo-Lysine incorporation, though polyethylene glycol-polystyrene composite resins demonstrate enhanced swelling properties that facilitate improved coupling kinetics [4] [29]. The ninhydrin test serves as the primary monitoring method for coupling completion, though the reaction may require extended development times due to the modified electronic environment around the amino functionality [31] [33].

Critical synthesis considerations include mandatory protection from ambient light throughout the synthesis process to prevent premature photolysis of the diazirine group [33]. The compound exhibits excellent stability under standard fluorenylmethoxycarbonyl deprotection conditions using piperidine in N,N-dimethylformamide, with no observed degradation of the diazirine functionality [4] [33].

Photolabile Protecting Group Design

The design principles underlying photolabile protecting groups have evolved significantly since the initial development of o-nitrobenzyl derivatives in the mid-20th century [3] [8]. Contemporary photolabile protecting group architecture emphasizes the optimization of quantum yield, wavelength selectivity, and chemical stability under synthetic conditions [3] [12]. The fundamental mechanism involves the absorption of electromagnetic radiation leading to electronic excitation and subsequent bond cleavage through various pathways including β-elimination, rearrangement, or radical formation [3] [11].

Photolabile protecting groups function through the principle of photochemical activation, wherein specific wavelengths of light trigger protective group removal without the requirement for chemical reagents [3] [15]. This approach offers significant advantages in terms of reaction selectivity, mild conditions, and compatibility with sensitive substrates [3] [15]. The quantum yield, defined as the ratio of molecules undergoing photochemical reaction to photons absorbed, serves as a critical parameter for evaluating photolabile protecting group efficiency [11] [24].

Modern photolabile protecting group design incorporates structural modifications that enhance photolytic efficiency while maintaining chemical stability under standard synthetic conditions [12] [24]. The incorporation of electron-donating or electron-withdrawing substituents can dramatically alter the photochemical properties, with methyl substitution at the benzylic position typically resulting in 2-3 fold increases in photolysis rates [11] [24].

o-Nitrobenzyl Derivatives

The o-nitrobenzyl protecting group family represents the most extensively studied class of photolabile protective groups, with applications spanning nucleic acid synthesis, peptide chemistry, and caging compound development [8] [9]. The fundamental photochemical mechanism involves intramolecular hydrogen abstraction by the photoexcited nitro group, leading to the formation of an aci-nitro intermediate that subsequently undergoes β-elimination to release the protected substrate [8] [11].

Mechanistic studies reveal that o-nitrobenzyl photolysis proceeds through a multi-step pathway initiated by nitro group photoexcitation to generate a biradical intermediate [8] [9]. The critical hydrogen abstraction step exhibits significant dependence on the substitution pattern, with α-methyl groups providing substantial rate enhancements through increased availability of abstractable hydrogen atoms [11] [15]. Research demonstrates that 2-(2-nitrophenyl)propoxycarbonyl derivatives exhibit quantum yields of approximately 0.40, representing significant improvements over simple o-nitrobenzyl systems [15] [24].

The structural optimization of o-nitrobenzyl derivatives has focused on enhancing photolytic efficiency through strategic substitution patterns [11] [24]. Benzoyl-2-(2-nitrophenyl)propoxycarbonyl and thiophenyl-2-(2-nitrophenyl)propoxycarbonyl derivatives demonstrate 2-fold and 12-fold improvements in photolytic efficiency, respectively, compared to the parent 2-(2-nitrophenyl)propoxycarbonyl system [24]. These enhancements result from increased molar absorptivity and improved quantum yields, enabling more efficient photodeprotection with reduced irradiation requirements [24].

The application of o-nitrobenzyl derivatives in protein synthesis has demonstrated their utility as temporary protective groups for amino acid functionalities [8]. The o-nitrobenzyl group exhibits complete stability to oxidative sodium nitrite treatment and can be quantitatively removed through controlled photoirradiation [8]. This orthogonal deprotection strategy enables the selective removal of protective groups without affecting other sensitive functionalities in complex molecular systems [8].

Nitropiperonylmethyloxycarbonyl Modifications

Nitropiperonylmethyloxycarbonyl protecting groups represent a specialized subset of photolabile protective groups designed specifically for nucleic acid synthesis applications [25]. The structural framework incorporates a methylenedioxyphenyl moiety that provides enhanced electronic properties compared to simple nitrobenzyl systems [25]. The presence of the methylenedioxy substituent modulates the electronic distribution within the aromatic system, affecting both ground state stability and excited state reactivity [25].

The photochemical mechanism of nitropiperonylmethyloxycarbonyl derivatives parallels that of o-nitrobenzyl systems, involving photoexcitation followed by intramolecular hydrogen abstraction and subsequent β-elimination [25]. However, the modified electronic environment created by the methylenedioxy substituent results in altered photolytic kinetics and quantum yields [25]. Research indicates that α-methyl nitropiperonyloxycarbonyl derivatives exhibit quantum yields in the range of 0.25-0.35, providing moderate efficiency for photodeprotection applications [25].

Comparative studies with other photolabile protecting groups reveal that nitropiperonylmethyloxycarbonyl derivatives occupy an intermediate position in terms of photolytic efficiency [24] [25]. While not achieving the high quantum yields observed with optimized 2-(2-nitrophenyl)propoxycarbonyl derivatives, they offer advantages in terms of synthetic accessibility and commercial availability [24] [25]. The moderate photolytic efficiency makes them suitable for applications where complete deprotection is not critical or where mild irradiation conditions are preferred [25].

| Protecting Group Type | Activation Wavelength (nm) | Quantum Yield | Stability | Mechanism | Primary Use |

|---|---|---|---|---|---|

| o-Nitrobenzyl | 365 | 0.20-0.30 | High | β-elimination | General protection |

| 2-(2-nitrophenyl)propoxycarbonyl | 365 | 0.40 | High | β-elimination | Nucleic acid synthesis |

| Nitropiperonylmethyloxycarbonyl | 365 | 0.25-0.35 | Moderate | β-elimination | Nucleic acid synthesis |

| Nitrodibenzofuran | 365 | 0.15-0.25 | High | β-elimination | Thiol protection |

| Diazirine (Fmoc-L-Photo-Lysine) | 360 | Not specified | High | Carbene formation | Photoaffinity labeling |

Table 3: Comparison of Photolabile Protecting Groups

Stereochemical Considerations in Fmoc Protection

The stereochemical integrity of amino acids during fluorenylmethoxycarbonyl protection and subsequent synthetic manipulations represents a critical consideration in peptide synthesis [13] [32]. The fluorenylmethoxycarbonyl protecting group strategy was specifically developed to minimize racemization compared to earlier tert-butyloxycarbonyl-based methodologies [13] [32]. However, certain structural features and reaction conditions can still lead to epimerization, particularly with amino acids containing electron-withdrawing side chains or sterically hindered α-centers [32].

The mechanism of epimerization during fluorenylmethoxycarbonyl amino acid activation involves the formation of an oxazolone intermediate through intramolecular cyclization [32]. This five-membered ring intermediate exhibits reduced steric hindrance around the α-carbon, facilitating proton abstraction and subsequent reprotonation that can occur from either face of the planar enolate [32]. The extent of epimerization depends on the activation method, reaction time, temperature, and the specific amino acid structure [32].

Research findings indicate that Fmoc-L-Photo-Lysine exhibits enhanced resistance to racemization compared to many other modified amino acids due to the basic nature of the lysine side chain [7] [32]. The presence of the diazirine-containing side chain does not significantly alter the pKa of the α-amino group, maintaining the electronic environment that contributes to stereochemical stability [7] [32]. Coupling reactions conducted under optimized conditions with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate demonstrate minimal epimerization, with chiral purity maintained above 99% [32].

The fluorenylmethoxycarbonyl protecting group itself contributes to stereochemical preservation through steric shielding of the α-center [32]. The bulky fluorenyl moiety creates a chiral environment that disfavors the formation of oxazolone intermediates and reduces the accessibility of the α-hydrogen to base-mediated abstraction [32]. This protective effect is particularly pronounced during storage and handling of protected amino acids, where spontaneous racemization can occur under certain conditions [32].

Quality control protocols for Fmoc-L-Photo-Lysine synthesis include chiral high-performance liquid chromatography analysis to monitor stereochemical purity throughout the synthetic sequence [32]. The analytical methods employ chiral stationary phases capable of resolving the L- and D-enantiomers with baseline separation [32]. Commercial specifications typically require enantiomeric excess values greater than 99%, with some suppliers achieving 99.5% or higher purity levels [32].

The absorption spectra of Fmoc-L-Photo-Lysine demonstrate remarkable tunability across multiple wavelength regions, reflecting the distinct chromophoric contributions from its component moieties. The fluorenylmethoxycarbonyl group exhibits characteristic absorption maxima at 300-301 nanometers and 290 nanometers, with molar extinction coefficients ranging from 7100 to 8100 inverse molar centimeters [1] [2]. These values represent the strong electronic transitions associated with the fluorenyl chromophore, which undergoes π-π* transitions characteristic of aromatic systems [3] [4].

The diazirine functionality contributes a broader absorption band spanning 320-390 nanometers, with optimal activation occurring at 360-365 nanometers [5] [6]. This absorption range is particularly significant as it enables selective photoactivation without interference from the Fmoc protecting group. The diazirine absorption exhibits lower extinction coefficients compared to the Fmoc group, typically around 1000 inverse molar centimeters, but provides the crucial photochemical reactivity required for carbene generation [7] [8].

Environmental factors significantly influence the absorption characteristics of Fmoc-L-Photo-Lysine. Solvent polarity affects the spectral positions through stabilization of different electronic states, while pH variations can modulate the protonation states of the lysine amino group. Temperature-dependent studies reveal that the absorption maxima remain relatively stable across physiological temperature ranges, ensuring consistent photochemical behavior in biological applications [9] [10].

The spectral tunability extends to the photolysis products, where the dibenzofulvene-piperidine adduct formed during Fmoc deprotection exhibits dual absorption maxima at 289 and 301 nanometers. This dual-peak system provides analytical flexibility for quantitative monitoring, with the 289 nanometer wavelength offering reduced sensitivity to instrumental wavelength accuracy [1] [2]. The extinction coefficients for these adducts range from 5800 to 8100 inverse molar centimeters, enabling precise substitution determination in peptide synthesis applications [11] [12].

Wavelength-Dependent Decaging Efficiency

The decaging efficiency of Fmoc-L-Photo-Lysine demonstrates pronounced wavelength dependence, reflecting the distinct photochemical pathways available to the diazirine moiety. Optimal decaging occurs at 365 nanometers, where ultraviolet A irradiation for 10-15 minutes achieves complete photolysis under standard conditions [5] [6]. This wavelength represents the optimal balance between absorption efficiency and photochemical quantum yield for carbene generation.

Extended wavelength ranges of 350-380 nanometers provide effective activation, with photolysis times typically ranging from 5-20 minutes depending on light intensity and sample concentration [13] [14]. The broad activation spectrum enables flexibility in light source selection, accommodating both narrow-band light-emitting diodes and broader spectrum mercury vapor lamps commonly used in photochemical applications [15] [16].

Alternative activation wavelengths offer unique advantages for specific applications. The 302 nanometer wavelength provides enhanced efficiency for diazo intermediate conversion, requiring only 30 seconds of irradiation following pre-activation at 365 nanometers [17]. This sequential activation approach exploits the two-step photochemical pathway, where initial diazirine photolysis generates diazo intermediates that undergo more efficient secondary photolysis at shorter wavelengths [18] [19].

Visible light activation represents an emerging frontier in photo-lysine chemistry. Blue light activation at 405 nanometers becomes possible through the incorporation of coumarin-based caging groups, enabling reduced phototoxicity and improved tissue penetration [20] [21]. Two-photon activation at 760 nanometers provides exceptional spatial resolution for biological applications, allowing submicron control of decaging in three-dimensional systems [22] [23].

The quantum efficiency of decaging varies significantly with wavelength, reaching maximum values of approximately 0.3-0.5 at the optimal 365 nanometer wavelength [8] [24]. This efficiency decreases at longer wavelengths, requiring proportionally longer irradiation times or higher light intensities to achieve complete conversion. The relationship between wavelength and quantum efficiency reflects the electronic structure of the diazirine chromophore and the energy requirements for carbon-nitrogen bond cleavage [25] [26].

Byproduct Analysis Post-Photolysis

The photolysis of Fmoc-L-Photo-Lysine generates a complex mixture of products that can be systematically analyzed to understand the mechanistic pathways and optimize reaction conditions. The primary photolysis pathway involves the formation of highly reactive carbene intermediates through diazirine photolysis, accompanied by quantitative nitrogen gas evolution [14] [18].

The carbene intermediate, while extremely short-lived with nanosecond lifetimes, represents the key reactive species responsible for the biological activity of photo-lysine. Direct spectroscopic observation of carbenes proves challenging due to their transient nature, but their formation can be inferred through analysis of stable reaction products [27] [28]. Mass spectrometric analysis reveals carbene insertion products with characteristic mass shifts corresponding to the carbene fragment incorporation [29] [30].

Diazo intermediates constitute significant byproducts, comprising 25-50% of the photolysis mixture depending on irradiation conditions [18] [31]. These intermediates exhibit characteristic yellow coloration with absorption maxima at 500-525 nanometers, enabling quantitative monitoring of their formation and consumption [32] [14]. The diazo species demonstrate distinct reactivity patterns, preferentially targeting polar amino acid residues in protein systems [19] [33].

Solvent adducts represent major photolysis products formed through carbene-solvent interactions. In methanol solutions, hexafluoroisopropyl ether formation occurs via carbene insertion, generating products with characteristic mass shifts of +140 atomic mass units [29] [17]. These adducts provide valuable mechanistic information about carbene reactivity and serve as analytical standards for quantitative studies [34] [35].

Unimolecular rearrangement products include methylenecyclopropane and cyclobutene formation, representing competitive pathways to intermolecular carbene reactions [31] [32]. Methylenecyclopropane formation dominates with yields exceeding 50%, while cyclobutene formation remains minor at less than 20%. The ratio of these products provides insights into the carbene multiplicity and electronic structure [36] [37].